molecular formula C20H17FN4O5S B2787288 methyl 5-{[N-(4-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate CAS No. 1251694-79-7

methyl 5-{[N-(4-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate

Cat. No.: B2787288
CAS No.: 1251694-79-7
M. Wt: 444.44
InChI Key: BJVYVJLOKUVQCS-UHFFFAOYSA-N
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Description

methyl 5-{[N-(4-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate is a complex organic compound that features a combination of fluorophenyl, triazolopyridinyl, and furoate groups

Mechanism of Action

Target of Action

The primary target of this compound, also known as Fezolinetant , is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind to neurokinin peptides. They are involved in various biological processes, including pain perception, mood regulation, and immune response modulation.

Mode of Action

Fezolinetant interacts with its target, the Neurokinin Receptor, by binding to it. This binding inhibits the receptor’s activity , leading to changes in the cellular processes that the receptor regulates. The exact nature of these changes depends on the specific type of Neurokinin Receptor and the cell in which it is expressed.

Pharmacokinetics

Fezolinetant’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailabilityIt is known that the compound is soluble in dmso , which suggests it may be well-absorbed and distributed in the body.

Future Directions

Future research could involve synthesizing the compound and studying its properties in more detail. This could include investigating its biological activity, determining its physical and chemical properties, and assessing its safety and potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[N-(4-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 5-{[N-(4-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

methyl 5-{[N-(4-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 5-{[N-(4-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a versatile compound for research and development.

Properties

IUPAC Name

methyl 5-[[4-fluoro-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]anilino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O5S/c1-13-22-23-19-18(4-3-11-24(13)19)31(27,28)25(15-7-5-14(21)6-8-15)12-16-9-10-17(30-16)20(26)29-2/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVYVJLOKUVQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(O3)C(=O)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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